Strategic Synthesis of 1-(5-Methylpyridin-3-yl)ethan-1-amine
Strategic Synthesis of 1-(5-Methylpyridin-3-yl)ethan-1-amine
A Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
The target molecule, 1-(5-methylpyridin-3-yl)ethan-1-amine , represents a "privileged scaffold" in drug discovery, combining a basic pyridine nitrogen with a chiral primary amine in a benzylic-like position. This specific substitution pattern (3,5-disubstitution) is metabolically distinct from its 2,6-isomers (e.g., Etoricoxib intermediates), offering unique vectors for
This guide details three distinct synthetic pathways, prioritized by stage of development:
-
The Stereoselective Route (Ellman Auxiliary): The gold standard for generating high-enantiomeric excess (ee) material for SAR studies.
-
The Biocatalytic Route (
-Transaminase): A sustainable, scalable approach for late-stage process development. -
The Racemic Route (Reductive Amination): A rapid access method for early reference standards.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the pyridine ring. The C-N bond is the primary disconnection, tracing back to the pivotal intermediate: 3-acetyl-5-methylpyridine .
Figure 1: Retrosynthetic tree identifying 3-acetyl-5-methylpyridine as the linchpin intermediate.
Precursor Synthesis: 3-Acetyl-5-methylpyridine
Before addressing the amine, the ketone precursor must be secured. While 3-acetyl-5-methylpyridine is commercially available, in-house synthesis from 3-bromo-5-methylpyridine is often required for cost-efficiency or stable isotope labeling.
Protocol: Heck Coupling & Hydrolysis
Reaction:
3-bromo-5-methylpyridine +
Step-by-Step:
-
Charge: To a pressure vessel, add 3-bromo-5-methylpyridine (1.0 eq),
-butyl vinyl ether (5.0 eq), (3 mol%), and DPPP (6 mol%). -
Solvent: Dissolve in degassed DMF or 1,4-dioxane with
(2.0 eq) as the base. -
Reaction: Heat to 110°C for 16–24 hours under Argon. Monitor by LCMS for consumption of bromide.
-
Hydrolysis: Cool to RT. Add 1N HCl (aq) and stir vigorously for 2 hours (converts the intermediate enol ether to the ketone).
-
Workup: Neutralize with
, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).
Expert Insight: The Heck reaction is preferred over the Stille coupling (tributyl(1-ethoxyvinyl)stannane) to avoid toxic organotin byproducts, which are difficult to purge from pharmaceutical intermediates.
Route 1: Stereoselective Synthesis (Ellman Auxiliary)
Best For: Medicinal Chemistry (SAR), >98% ee requirements.[1]
Mechanism: Diastereoselective reduction of a chiral
Experimental Workflow
This route utilizes
Figure 2: Ellman Auxiliary workflow for asymmetric synthesis.
Detailed Protocol
Step 1: Imine Formation
-
Dissolve 3-acetyl-5-methylpyridine (10 mmol) in anhydrous THF (0.5 M).
-
Add
-2-methyl-2-propanesulfinamide (1.1 eq) and (2.0 eq). Note: Titanium ethoxide acts as both a Lewis acid and water scavenger. -
Heat to reflux (70°C) for 16 hours.
-
Quench: Cool to RT and pour into brine. The resulting titanium salts will form a thick suspension. Filter through Celite.
-
Purification: Silica gel chromatography (EtOAc/Hexane). The imine is stable and isolable.
Step 2: Diastereoselective Reduction
-
Dissolve the sulfinyl imine in anhydrous THF. Cool to -78°C.
-
Add L-Selectride (lithium tri-sec-butylborohydride, 1.0 M in THF, 2.0 eq) dropwise. Causality: L-Selectride is bulky; it attacks the imine from the less hindered face, maximizing diastereoselectivity compared to
. -
Stir at -78°C for 3 hours. Warm to RT.
-
Quench with saturated
. Extract with EtOAc.[3]
Step 3: Cleavage
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4N HCl in dioxane (excess). Stir for 1 hour.
-
Concentrate to dryness.[4] Triturate with
to obtain the chiral amine as a hydrochloride salt.
Route 2: Biocatalytic Synthesis ( -Transaminase)
Best For: Scale-up (>100g), Green Chemistry, Process Optimization. Mechanism: Enzymatic transfer of an amino group from a sacrificial donor (isopropylamine) to the ketone.
System Design
-
Enzyme:
-Transaminase (ATA).[5][6][7][8] Commercial kits (e.g., Codexis, Evoxx) screen for (S) or (R) selectivity. -
Donor: Isopropylamine (IPA).[8]
-
Equilibrium Shift: Removal of acetone byproduct or use of large excess of IPA.
Protocol
-
Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1M Isopropylamine.
-
Substrate: Add 3-acetyl-5-methylpyridine (dissolved in 10% DMSO) to a final concentration of 10–50 mM.
-
Initiation: Add ATA enzyme powder (loadings vary by specific activity, typically 5–10 g/L).
-
Incubation: Shake at 30°C, 200 rpm for 24 hours.
-
Workup: Acidify to pH 2 (to protonate product), extract non-reacted ketone with MTBE. Basify aqueous layer to pH 12, extract product with DCM.
Self-Validating Check: Monitor conversion via HPLC. If conversion stalls at 50%, the equilibrium is limiting. Correction: Apply vacuum to remove acetone or use an LDH/GDH coupled system to consume the byproduct pyruvate (if using alanine as donor).
Route 3: Racemic Reductive Amination
Best For: Generating analytical standards or non-chiral comparison.
Protocol
-
Mix: 3-acetyl-5-methylpyridine (1 eq) and Ammonium Acetate (
, 10 eq) in Methanol. -
Add Reductant: Sodium Cyanoborohydride (
, 1.5 eq).-
Safety Note:
is toxic. A safer alternative is 5-ethyl-2-methylpyridine borane (PEMB) or followed by .
-
-
Condition: Stir at RT for 24 hours. Maintain pH ~6 with acetic acid if necessary.
-
Workup: Basify to pH >10, extract with DCM.
Comparison of Methodologies
| Feature | Ellman Auxiliary | Biocatalysis (ATA) | Reductive Amination |
| Chirality | High ee (>98%) | High ee (>99%) | Racemic |
| Scalability | Moderate (Reagent cost) | High (Low cost at scale) | High |
| Development Time | Fast (Standard protocol) | Slow (Enzyme screening) | Very Fast |
| Purification | Chromatography required | Extraction often sufficient | Acid/Base extraction |
Analytical Characterization
To validate the synthesis, the following data is expected for the free base:
-
1H NMR (400 MHz,
):- 8.35 (d, 1H, Ar-H, pos 2/6), 8.30 (d, 1H, Ar-H, pos 2/6), 7.45 (t, 1H, Ar-H, pos 4).
-
4.15 (q, 1H,
-NH2). -
2.35 (s, 3H, Ar-
). -
1.50 (br s, 2H,
). -
1.38 (d, 3H, CH-
).
-
LCMS: ESI+ [M+H] = 137.2 m/z.
References
-
Ellman Auxiliary (General Protocol): Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[1] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914. Link
-
Biocatalytic Transamination: Mathew, S., & Yun, H. (2012). Omega-Transaminases for the Production of Optically Pure Amines and Amino Acids.[5][8][9] ACS Catalysis, 2(6), 993–1001. Link
-
Heck Coupling for Acetylpyridines: Nilsson, P., Larhed, M., & Hallberg, A. (2001). Highly Regioselective, Palladium-Catalyzed Internal Arylation of Alkyl Vinyl Ethers with Aryl Triflates. Journal of the American Chemical Society, 123(34), 8217–8225. Link
-
Reductive Amination Safety (Borane Reagents): Burkhardt, E. R., & Coleridge, B. M. (2008). Pyridine Borane Complexes: Safe and Efficient Reducing Agents for Reductive Amination. Tetrahedron Letters, 49(35), 5152-5155. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
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